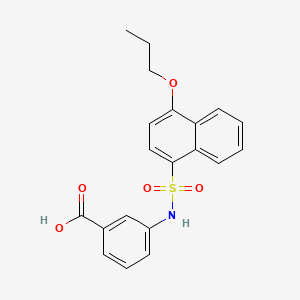
CONALBUMIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white albumen. It belongs to the transferrin family of iron-binding proteins and plays a crucial role in iron transport and antimicrobial defense. This compound constitutes approximately 12-13% of the total protein content in egg white and has a molecular weight of around 76,000 daltons . This protein is known for its ability to bind iron ions, which is essential for its biological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Conalbumin is primarily obtained from egg whites through a series of purification steps. The process typically involves:
Separation of Egg White: The egg white is separated from the yolk and diluted with water.
Centrifugation: The diluted egg white is centrifuged to remove insoluble materials.
Ion-Exchange Chromatography: The supernatant is subjected to ion-exchange chromatography to isolate this compound based on its charge properties.
Gel Filtration Chromatography: Further purification is achieved using gel filtration chromatography to separate this compound based on its size.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale separation and purification techniques. These methods include:
Ultrafiltration: This technique is used to concentrate the egg white proteins and remove smaller molecules.
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification step to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Conalbumin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to structural changes that affect its functional properties.
Reduction: Reduction reactions can alter the disulfide bonds in this compound, affecting its stability and function.
Substitution: Chemical modifications, such as glycation, can occur, where sugar molecules attach to the protein, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Agents like hydrogen peroxide and 2,2’-azobis(2-amidinopropane) dihydrochloride (AAPH) are used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are commonly used reducing agents.
Glycation Reagents: Reducing sugars like glucose and fructose are used for glycation reactions.
Major Products Formed
Oxidized this compound: Enhanced functional properties such as improved emulsification and foaming.
Reduced this compound: Altered stability and function due to changes in disulfide bonds.
Glycated this compound: Modified protein with altered allergenicity and functional properties.
Aplicaciones Científicas De Investigación
Conalbumin has a wide range of scientific research applications, including:
Chemistry: Used as a model protein for studying protein-ligand interactions and protein folding.
Biology: Investigated for its role in iron transport and antimicrobial defense in avian species.
Medicine: Explored for its potential as an antimicrobial agent and its role in immune response regulation.
Mecanismo De Acción
Conalbumin exerts its effects primarily through its iron-binding capacity. By binding iron ions, it sequesters iron from microorganisms, inhibiting their growth and proliferation. This iron-binding property also plays a role in transporting iron to developing embryos in avian species . Additionally, this compound has been found to possess antioxidant, anti-inflammatory, and immunomodulatory properties, contributing to its protective roles .
Comparación Con Compuestos Similares
Conalbumin is similar to other transferrin family proteins, such as:
Serum Transferrin: Found in mammalian blood serum, involved in iron transport and delivery to cells.
Lactoferrin: Found in mammalian milk, involved in natural immunity and iron-binding.
Uniqueness
This compound is unique in its dual role of iron transport and antimicrobial defense in avian species. Unlike serum transferrin and lactoferrin, which are found in mammals, this compound is the primary iron-binding glycoprotein in avian egg white .
List of Similar Compounds
- Serum Transferrin
- Lactoferrin
- Ferritin : Another iron-binding protein involved in iron storage.
- Hemoglobin : Iron-binding protein involved in oxygen transport in blood.
Propiedades
Número CAS |
1391-06-6 |
|---|---|
Fórmula molecular |
C7H8N4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



